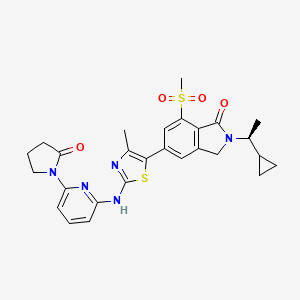

AZD8154

Description

Properties

CAS No. |

2215022-45-8 |

|---|---|

Molecular Formula |

C27H29N5O4S2 |

Molecular Weight |

551.7 g/mol |

IUPAC Name |

2-[(1S)-1-cyclopropylethyl]-5-[4-methyl-2-[[6-(2-oxopyrrolidin-1-yl)-2-pyridinyl]amino]-1,3-thiazol-5-yl]-7-methylsulfonyl-3H-isoindol-1-one |

InChI |

InChI=1S/C27H29N5O4S2/c1-15-25(37-27(28-15)30-21-6-4-7-22(29-21)31-11-5-8-23(31)33)18-12-19-14-32(16(2)17-9-10-17)26(34)24(19)20(13-18)38(3,35)36/h4,6-7,12-13,16-17H,5,8-11,14H2,1-3H3,(H,28,29,30)/t16-/m0/s1 |

InChI Key |

XOMFDZJQLSPGGV-INIZCTEOSA-N |

Isomeric SMILES |

CC1=C(SC(=N1)NC2=NC(=CC=C2)N3CCCC3=O)C4=CC5=C(C(=C4)S(=O)(=O)C)C(=O)N(C5)[C@@H](C)C6CC6 |

Canonical SMILES |

CC1=C(SC(=N1)NC2=NC(=CC=C2)N3CCCC3=O)C4=CC5=C(C(=C4)S(=O)(=O)C)C(=O)N(C5)C(C)C6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

AZD8154: A Technical Deep-Dive into its Mechanism of Action in Asthma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for AZD8154, a potent and selective dual phosphoinositide 3-kinase (PI3K) γ and δ inhibitor investigated for the treatment of asthma. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an inhaled therapeutic candidate designed to target the underlying inflammatory processes in asthma. Its primary mechanism of action is the dual inhibition of the p110γ and p110δ catalytic subunits of PI3K.[1][2] These isoforms are predominantly expressed in leukocytes, which are key drivers of airway inflammation in asthma.[3][4]

By inhibiting PI3Kγ and PI3Kδ, this compound effectively blocks the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the subsequent activation of the downstream signaling cascade, most notably the phosphorylation of Akt (also known as protein kinase B).[5] The suppression of the PI3K/Akt pathway ultimately leads to a reduction in airway inflammation, evidenced by decreased recruitment of eosinophils and neutrophils, and inhibition of pro-inflammatory cytokine release. Preclinical studies have demonstrated that this compound's inhibitory effects are specific to the PI3K pathway, as it does not directly affect the activation of STAT and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Inhibition of PI3K Isoforms by this compound

| PI3K Isoform | Species | pIC50 | IC50 (nM) |

| PI3Kγ | Human | 9.1 | 0.79 |

| Dog | 8.5 | 3.0 | |

| Mouse | 8.0 | 9.5 | |

| PI3Kδ | Human | 9.2 | 0.69 |

| Dog | 8.5 | 3.4 | |

| Mouse | 8.6 | 2.7 | |

| PI3Kα | Human | 7.2 | 61 |

| Dog | 7.5 | 30 | |

| Mouse | 7.8 | 15 | |

| PI3Kβ | Human | 5.9 | 1400 |

| Dog | 6.5 | 301 | |

| Mouse | 5.6 | 2600 |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | PI3K Isoform Target | pIC50 | IC50 (nM) |

| RAW 264 | PI3Kγ | 9.1 | 0.76 |

| JEKO-1 | PI3Kδ | 8.4 | 4.3 |

| PDPK1 | PI3Kα | <4.7 | >18400 |

| TOR7 | PI3Kβ | <4.5 | >30000 |

Table 3: In Vivo Efficacy of this compound in a Rat Inhaled LPS Model

| This compound Dose (mg/kg) | Inhibition of BALf Neutrophil Recruitment |

| 0.3 | 83% |

| 0.1 | 51% |

| 0.02 | Mild/No Inhibition |

Table 4: In Vivo Efficacy of Inhaled this compound in a Rat Ovalbumin Challenge Model

| This compound Dose (µg/kg) | Observed Effects |

| 69 to 1180 | Dose-dependent inhibition of eosinophil influx |

| Inhibition of cytokine release (IL-13, IL-17) | |

| Inhibition of S6 ribosomal protein phosphorylation |

Experimental Protocols

Rat Ovalbumin (OVA)-Induced Allergic Asthma Model

This model was utilized to evaluate the in vivo efficacy of this compound in a setting of allergic airway inflammation.

-

Sensitization: Male Brown Norway rats were sensitized on days 0 and 14 via intraperitoneal injections of ovalbumin (OVA) mixed with aluminum hydroxide as an adjuvant.

-

Drug Administration: On day 28, one hour prior to the allergen challenge, rats were administered a single intratracheal dose of this compound (0.02, 0.1, or 0.3 mg/kg), budesonide (3 mg/kg as a comparator), or vehicle, under light isoflurane anesthesia.

-

Allergen Challenge: Following drug administration, rats were exposed to an aerosolized solution of 1% (w/v) OVA in isotonic saline for 30 minutes. A control group was sham-challenged with saline only.

-

Endpoint Analysis: At various time points post-challenge (e.g., 2 and 24 hours), key readouts were assessed. This included the analysis of bronchoalveolar lavage fluid (BALf) for inflammatory cell counts (neutrophils and eosinophils), measurement of phosphorylated Akt (pAkt) in lung tissue as a marker of PI3K pathway activation, and evaluation of lung function changes to assess the late asthmatic response.

Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay

This assay was used to determine the effect of this compound on cytokine release from human immune cells derived from asthmatic patients.

-

Cell Isolation: PBMCs were isolated from blood samples of severe asthmatic patients.

-

Cell Stimulation: The isolated PBMCs were stimulated with anti-CD2, CD3, and CD28 antibodies to induce T-cell activation and cytokine production.

-

Drug Treatment: The stimulated cells were treated with varying concentrations of this compound.

-

Endpoint Analysis: The supernatant was collected and analyzed for the levels of key cytokines to determine the dose-dependent inhibitory effect of this compound on their release.

Visualizations

Signaling Pathway of this compound in Asthma

Caption: this compound inhibits PI3Kγ and PI3Kδ, blocking the PI3K/Akt signaling pathway.

Experimental Workflow for the Rat Ovalbumin Challenge Model

References

AZD8154: A Technical Guide to Dual PI3K Gamma and Delta Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AZD8154, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms. This document details the core mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols to support further research and development in this area.

Core Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The PI3Kγ and PI3Kδ isoforms are predominantly expressed in leukocytes, making them key targets for modulating immune responses.[2][3]

This compound is a dual inhibitor that selectively targets the p110γ and p110δ catalytic subunits of the PI3K enzyme.[4][5] By inhibiting these isoforms, this compound effectively blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent suppression of the PI3K/AKT signaling cascade ultimately leads to a reduction in inflammatory responses.

Below is a diagram illustrating the PI3K/AKT signaling pathway and the points of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro PI3K Enzyme Inhibition

| PI3K Isoform | Species | pIC50 | IC50 (nM) |

| PI3Kγ | Human | 9.1 | 0.79 |

| Dog | 8.5 | 3.0 | |

| Mouse | 8.0 | 9.5 | |

| PI3Kδ | Human | 9.2 | 0.69 |

| Dog | 8.5 | 3.4 | |

| Mouse | 8.6 | 2.7 | |

| PI3Kα | Human | 7.2 | 61 |

| Dog | 7.5 | 30 | |

| Mouse | 7.8 | 15 | |

| PI3Kβ | Human | 5.9 | 1400 |

| Dog | 6.5 | 301 | |

| Mouse | 5.6 | 2600 |

Table 2: In Vitro Cell-Based Inhibition

| Target Pathway | Cell Line | pIC50 | IC50 (nM) |

| PI3Kγ | RAW 264 | 9.1 | 0.76 |

| PI3Kδ | JEKO-1 | 8.4 | 4.3 |

| PI3Kα | PDPK1 | <4.7 | >18400 |

| PI3Kβ | TOR7 | <4.5 | >30000 |

Table 3: In Vivo Efficacy in Rat Models

| Model | Endpoint | Dose (mg/kg) | Inhibition (%) |

| Inhaled LPS Model | BALf Neutrophil Recruitment | 0.3 | 83 |

| 0.1 | 51 | ||

| 0.02 | Mild/No | ||

| Ovalbumin Challenge Model | Phosphorylation of S6 Ribosomal Protein | 69 - 1180 µg/kg | Dose-dependent |

| Cytokine Release (IL-13, IL-17) | 69 - 1180 µg/kg | Dose-dependent | |

| Eosinophil Influx | 69 - 1180 µg/kg | Dose-dependent |

Table 4: Phase 1 Clinical Pharmacokinetics in Healthy Volunteers (Inhaled Administration)

| Parameter | Value |

| Terminal Mean Half-life | 18.0 - 32.0 hours |

| Pulmonary Bioavailability | 94.1% |

| Time to Maximum Concentration (tmax) | 0.17 - 0.75 hours |

| Dose Proportionality | Observed in the 0.1 to 7.7 mg range |

| Accumulation (after 9 days) | 2- to 3-fold |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

In Vitro PI3K Enzyme Inhibition Assay

The inhibitory activity of this compound against PI3K isoforms is determined using a biochemical assay that measures the formation of ADP, a product of the kinase reaction.

Protocol:

-

Reaction Setup: A reaction buffer containing the purified PI3K enzyme (e.g., p110γ/p85α), a lipid substrate (e.g., PIP2), and ATP is prepared.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at room temperature to allow the kinase reaction to proceed.

-

Detection: A detection reagent, such as ADP-Glo™, is added to terminate the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis: The luminescence is measured, and the data are used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.

Cell-Based PI3K Pathway Inhibition Assays

Cell-based assays are crucial for determining the potency of this compound in a more physiologically relevant context.

3.2.1. PI3Kγ Activity in RAW 264.7 Cells

The murine macrophage-like cell line RAW 264.7 is used to assess the inhibition of PI3Kγ.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The PI3Kγ pathway is activated by stimulating the cells with a relevant agonist.

-

Endpoint Measurement: Inhibition of PI3Kγ is assessed by measuring the expression of downstream markers, such as CD11b, using flow cytometry.

-

Data Analysis: IC50 values are determined by plotting the inhibition of marker expression against the concentration of this compound.

3.2.2. PI3Kδ Activity in JEKO-1 Cells

The human mantle cell lymphoma cell line JEKO-1 is utilized to evaluate the inhibition of PI3Kδ.

Protocol:

-

Cell Culture: JEKO-1 cells are maintained in suspension culture.

-

Inhibitor Treatment: Cells are treated with a range of this compound concentrations.

-

Stimulation: The B-cell receptor (BCR) pathway, which signals through PI3Kδ, is activated.

-

Endpoint Measurement: The phosphorylation of downstream signaling proteins, such as AKT and S6 ribosomal protein, is measured by Western blotting or other immunoassays.

-

Data Analysis: The reduction in phosphorylation is quantified to determine the IC50 of this compound for PI3Kδ inhibition.

In Vivo Rat Ovalbumin Challenge Model

This model of allergic asthma is used to evaluate the anti-inflammatory effects of this compound in vivo.

Protocol:

-

Sensitization: Rats are sensitized to ovalbumin (OVA) through intraperitoneal injections to induce an allergic phenotype.

-

Drug Administration: A specified period after sensitization, rats are administered this compound via inhalation.

-

Ovalbumin Challenge: Following drug administration, the rats are challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.

-

Sample Collection: At a designated time point after the challenge, bronchoalveolar lavage fluid (BALF) and lung tissue are collected.

-

Analysis: BALF is analyzed for inflammatory cell influx (e.g., eosinophils and neutrophils) and cytokine levels (e.g., IL-13, IL-17). Lung tissue can be processed to measure the phosphorylation of downstream signaling proteins like S6 ribosomal protein.

In Vivo Rat LPS-Induced Inflammation Model

This model is used to assess the ability of this compound to inhibit acute lung inflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria.

Protocol:

-

Drug Administration: Rats are treated with this compound, typically via inhalation or intratracheal administration.

-

LPS Challenge: A solution of LPS is administered directly into the lungs of the rats to induce an inflammatory response.

-

Sample Collection: After a set period, BALF is collected.

-

Analysis: The BALF is analyzed to determine the number of neutrophils, a key indicator of acute inflammation. The reduction in neutrophil count in this compound-treated animals compared to a vehicle control group is used to calculate the percentage of inhibition.

Conclusion

This compound is a potent and selective dual inhibitor of PI3Kγ and PI3Kδ with a promising pharmacokinetic and safety profile. The data presented in this technical guide highlight its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provide a foundation for researchers and drug development professionals to further investigate the properties and applications of this compound and other dual PI3Kγ/δ inhibitors.

References

- 1. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.es [promega.es]

- 4. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Enzyme Activity and Inhibition during Studies in Solution, In Vitro and In Vivo with CatalyCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Effects of AZD8154

For Researchers, Scientists, and Drug Development Professionals

Introduction to AZD8154

This compound is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms.[1] Developed by AstraZeneca, this small molecule was investigated as an inhaled treatment for respiratory and immunological diseases, particularly asthma.[2][3] The rationale for targeting PI3Kγ and PI3Kδ stems from their predominant expression in leukocytes, where they play a crucial role in initiating downstream signaling cascades involved in immune cell differentiation, proliferation, migration, and survival. By inhibiting these specific isoforms, this compound aims to provide targeted immunomodulation with potentially fewer side effects than pan-PI3K inhibitors. Preclinical and early clinical studies have explored its efficacy in attenuating airway inflammation and hyperresponsiveness.

Mechanism of Action and Downstream Signaling

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the p110γ and p110δ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger that recruits proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably Akt (also known as protein kinase B).

The inhibition of PI3Kγ and PI3Kδ by this compound leads to a significant reduction in the activation of the PI3K/Akt/mTOR signaling pathway. This has several downstream consequences:

-

Inhibition of Akt Phosphorylation: this compound treatment leads to a dose-dependent reduction in the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), which is a critical step for its activation.

-

Modulation of Downstream Akt Substrates: The reduced activity of Akt affects the phosphorylation status and function of its numerous downstream targets. A key example is the mTOR complex 1 (mTORC1) pathway.

-

Inhibition of S6 Ribosomal Protein Phosphorylation: A downstream effector of the mTORC1 pathway is the S6 kinase (S6K), which in turn phosphorylates the S6 ribosomal protein (S6RP). This compound has been shown to inhibit the phosphorylation of S6RP, indicating a blockade of this signaling cascade. This inhibition can impact protein synthesis and cell growth.

-

Reduction of Inflammatory Mediator Release: By attenuating PI3K signaling in immune cells, this compound effectively reduces the release of pro-inflammatory cytokines such as IL-5, IL-13, and IL-17.

-

Inhibition of Immune Cell Recruitment and Activation: The compound has been demonstrated to decrease the recruitment of neutrophils and eosinophils to sites of inflammation. It also inhibits the expression of activation markers like CD11b on the surface of eosinophils and neutrophils.

Quantitative Data Summary

The following tables summarize the key quantitative data on the inhibitory activity and downstream effects of this compound.

Table 1: In Vitro PI3K Isoform Inhibition

| PI3K Isoform | Species | pIC50 | IC50 (nM) | Cell Line | pIC50 (Cell-based) | IC50 (nM) (Cell-based) |

| PI3Kγ | Human | 9.1 | 0.79 | RAW 264 | 9.1 | 0.76 |

| Dog | 8.5 | 3.0 | ||||

| Mouse | 8.0 | 9.5 | ||||

| PI3Kδ | Human | 9.2 | 0.69 | JEKO-1 | 8.4 | 4.3 |

| Dog | 8.5 | 3.4 | ||||

| Mouse | 8.6 | 2.7 | ||||

| PI3Kα | Human | 7.2 | 61 | PDPK1 | <4.7 | >18400 |

| Dog | 7.5 | 30 | ||||

| Mouse | 7.8 | 15 | ||||

| PI3Kβ | Human | 5.9 | 1400 | TOR7 | <4.5 | >30000 |

| Dog | 6.5 | 301 | ||||

| Mouse | 5.6 | 2600 |

Table 2: In Vivo Efficacy in a Rat Inhaled LPS Model

| This compound Dose (mg/kg) | Inhibition of BALf Neutrophil Recruitment (%) |

| 0.3 | 83 |

| 0.1 | 51 |

| 0.02 | Mild/No Inhibition |

Table 3: In Vivo Efficacy in a Rat Ovalbumin Challenge Model

| This compound Dose (µg/kg) | Effect |

| 69 - 1180 | Dose-dependent inhibition of S6 ribosomal protein phosphorylation |

| 69 - 1180 | Dose-dependent inhibition of cytokine release (IL-13, IL-17) |

| 69 - 1180 | Dose-dependent inhibition of eosinophil influx |

Key Experimental Findings and Methodologies

In Vivo Rat Model of Allergic Asthma (Ovalbumin Challenge)

This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics key features of allergic asthma.

-

Animal Model: Male Brown-Norway rats are typically used for this model.

-

Sensitization: Rats are sensitized to ovalbumin (OVA) through intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide. This is typically done on multiple days (e.g., days 0, 7, and 14) to induce a robust allergic phenotype.

-

Challenge: After the sensitization period, rats are challenged with an aerosolized solution of OVA to induce an asthmatic response. This is often performed on consecutive days (e.g., days 21-28).

-

This compound Administration: this compound is administered intratracheally prior to the OVA challenge to ensure direct delivery to the lungs.

-

Readouts:

-

Bronchoalveolar Lavage (BAL): At a specified time post-challenge, the lungs are lavaged with a buffered saline solution. The collected BAL fluid is then analyzed for inflammatory cell influx (e.g., eosinophils, neutrophils) by cell counting.

-

Cytokine Analysis: Cytokine levels (e.g., IL-5, IL-13, IL-17) in the BAL fluid or lung homogenates are measured using enzyme-linked immunosorbent assays (ELISAs).

-

Phosphoprotein Analysis: Lung tissue is collected and processed for Western blot analysis to determine the phosphorylation status of key signaling proteins like Akt and S6 ribosomal protein. This involves tissue homogenization, protein quantification, SDS-PAGE, transfer to a membrane, and incubation with specific primary and secondary antibodies.

-

In Vivo Rat Model of LPS-Induced Pulmonary Inflammation

This model is used to assess the anti-inflammatory effects of a compound in response to a bacterial component-induced inflammation, which is heavily neutrophil-driven.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Challenge: Rats are exposed to an aerosolized solution of lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli).

-

This compound Administration: this compound is administered via inhalation prior to the LPS challenge.

-

Readouts:

-

Bronchoalveolar Lavage (BAL): BAL is performed to collect fluid and cells from the lungs.

-

Neutrophil Count: The number of neutrophils in the BAL fluid is quantified to assess the extent of inflammation.

-

In Vitro Human Peripheral Blood Mononuclear Cell (PBMC) Assays

These assays are used to determine the direct effect of the compound on human immune cells.

-

Cell Isolation: PBMCs are isolated from the whole blood of healthy donors or asthmatic patients using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Stimulation: The isolated PBMCs are cultured in appropriate media and stimulated with a cocktail of antibodies (e.g., anti-CD2, anti-CD3, and anti-CD28) to induce T-cell activation and cytokine release.

-

This compound Treatment: this compound is added to the cell cultures at various concentrations prior to stimulation.

-

Readouts:

-

Cytokine Release: The concentration of various cytokines in the cell culture supernatant is measured by ELISA or multiplex assays.

-

Cell Surface Marker Expression: The expression of activation markers, such as CD11b on eosinophils and neutrophils, is quantified using flow cytometry. The cells are stained with fluorescently labeled antibodies specific for the markers of interest.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits PI3Kγ/δ, blocking the PI3K/Akt/mTOR pathway.

Caption: Workflow for in vivo rat models of airway inflammation.

Caption: Workflow for in vitro human PBMC assays.

References

AZD8154 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationship (SAR) of AZD8154, a potent and selective dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ). Developed for the treatment of respiratory diseases such as asthma, the optimization of this compound from an initial screening hit involved extensive medicinal chemistry efforts to achieve high potency, isoform selectivity, and desirable pharmacokinetic properties for inhaled administration.[1][2] This document provides a comprehensive overview of the SAR data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship Data

The development of this compound stemmed from a previously identified series of PI3Kγ inhibitors.[1][3] The exploration of SAR focused on modifications at two key positions of the molecular scaffold to introduce potent PI3Kδ inhibitory activity and optimize the overall compound profile.[1] The following tables summarize the quantitative data for this compound and key precursor compounds, highlighting the impact of chemical modifications on enzyme inhibition and cellular activity.

Table 1: In Vitro PI3K Enzyme Inhibition

| Compound | PI3Kγ (pIC50) | PI3Kγ (IC50, nM) | PI3Kδ (pIC50) | PI3Kδ (IC50, nM) | PI3Kα (pIC50) | PI3Kα (IC50, nM) | PI3Kβ (pIC50) | PI3Kβ (IC50, nM) | Species |

| This compound | 9.1 | 0.79 | 9.2 | 0.69 | 7.2 | 61 | 5.9 | 1400 | Human |

| This compound | 8.5 | 3.0 | 8.5 | 3.4 | 7.5 | 30 | 6.5 | 301 | Dog |

| This compound | 8.0 | 9.5 | 8.6 | 2.7 | 7.8 | 15 | 5.6 | 2600 | Mouse |

Data sourced from AstraZeneca Open Innovation.

Table 2: Cellular Activity of this compound

| Cell Line | Target Pathway | pIC50 | IC50 (nM) |

| RAW 264.7 | PI3Kγ | 9.1 | 0.76 |

| JEKO-1 | PI3Kδ | 8.4 | 4.3 |

| PDPK1-transfected cells | PI3Kα | <4.7 | >18400 |

| TOR7-transfected cells | PI3Kβ | <4.5 | >30000 |

Data sourced from AstraZeneca Open Innovation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

PI3K Enzyme Inhibition Assay

Objective: To determine the in vitro potency of compounds against PI3K isoforms.

Methodology: A standard enzymatic activity inhibition assay is employed. The protocol involves the following key steps:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are used. The substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), is prepared in a suitable buffer.

-

Compound Dilution: Test compounds are serially diluted in DMSO to generate a concentration range for IC50 determination.

-

Reaction Initiation: The enzymatic reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound.

-

Detection: The product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is detected using a competitive binding assay, often employing a fluorescently labeled PIP3 analog and a PIP3-binding protein. The signal is inversely proportional to the amount of PIP3 produced.

-

Data Analysis: The raw data is converted to percent inhibition, and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Assays for PI3K Pathway Inhibition

Objective: To assess the ability of compounds to inhibit PI3K signaling in a cellular context.

Methodology:

-

Cell Culture: Specific cell lines are chosen based on the expression of the target PI3K isoforms (e.g., RAW 264.7 for PI3Kγ, JEKO-1 for PI3Kδ).

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period.

-

Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated downstream effectors of the PI3K pathway, such as p-Akt and p-S6 ribosomal protein. Total protein levels of these effectors are also measured as a loading control.

-

Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels. The IC50 values are determined by plotting the normalized band intensities against the compound concentration.

Rat Ovalbumin Challenge Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of inhaled this compound in a preclinical model of allergic asthma.

Methodology:

-

Sensitization: Rats are sensitized with intraperitoneal injections of ovalbumin (OVA) adsorbed to aluminum hydroxide on multiple days to induce an allergic phenotype.

-

Compound Administration: Prior to the allergen challenge, sensitized rats are administered this compound or vehicle via intratracheal instillation.

-

Allergen Challenge: Animals are challenged with an aerosolized solution of OVA to induce an asthmatic response.

-

Assessment of Airway Inflammation: At a specified time point after the challenge, bronchoalveolar lavage (BAL) fluid is collected to measure the influx of inflammatory cells, such as eosinophils and neutrophils.

-

Cytokine Analysis: The levels of key cytokines (e.g., IL-5, IL-13, IL-17) in the BAL fluid are quantified using methods like ELISA.

-

Lung Function Measurement: In some studies, lung function parameters are assessed to determine the effect of the compound on airway hyperresponsiveness.

-

Data Analysis: The data from the compound-treated groups are compared to the vehicle-treated group to determine the percentage of inhibition of inflammation and other asthma-related endpoints.

Visualizations

The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for Western blot analysis of PI3K pathway inhibition.

References

The Discovery and Development of AZD8154: A Dual PI3Kγδ Inhibitor for Inhaled Asthma Therapy

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AZD8154, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ, designed for inhaled administration for the treatment of asthma.

Introduction: Targeting PI3K in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness and remodeling.[1][2] The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical mediator of inflammation, immune responses, and airway remodeling, making it an attractive therapeutic target.[1][2] The PI3Kγ and PI3Kδ isoforms are predominantly expressed in leukocytes and play crucial roles in the regulation of the immune system.[3] Dual inhibition of both PI3Kγ and PI3Kδ has been shown to offer synergistic advantages in modulating inflammatory responses. This compound was developed by AstraZeneca as an inhaled therapy to deliver targeted anti-inflammatory effects directly to the lungs while minimizing systemic exposure.

Discovery and Optimization

The development of this compound began with a series of highly selective PI3Kγ inhibitors. Through extensive structure-activity relationship (SAR) exploration, including investigations into macrocyclization, the chemical series was optimized to enhance the inhibition of PI3Kδ, leading to the identification of potent dual PI3Kγδ inhibitors. Further refinement focused on achieving physicochemical properties suitable for an inhaled drug, such as high retention in the lung. This optimization process culminated in the selection of this compound as a clinical candidate with a long duration of action in the lung and low systemic exposure.

Mechanism of Action

This compound is a small molecule that acts as a dual inhibitor of PI3Kγ and PI3Kδ. These enzymes are responsible for phosphorylating the 3'-hydroxyl group of phosphatidylinositol, initiating a downstream signaling cascade that is crucial for the function of various immune cells. By inhibiting PI3Kγ and PI3Kδ, this compound effectively blocks the activation of the PI3K/Akt signaling pathway, as demonstrated by the inhibition of the phosphorylation of downstream targets such as Akt and the S6 ribosomal protein. This targeted inhibition of the PI3K pathway leads to a reduction in airway inflammation. Notably, studies have shown that this compound's mechanism is specific, as it does not affect the STAT and NF-κB signaling pathways.

Below is a diagram illustrating the signaling pathway targeted by this compound.

Caption: Signaling pathway inhibited by this compound.

Preclinical Pharmacology

The preclinical efficacy of this compound was evaluated through a series of in vitro and in vivo studies.

In Vitro Potency

This compound demonstrated high potency and selectivity for PI3Kγ and PI3Kδ across multiple species.

Table 1: PI3K Enzyme Inhibition Data for this compound

| Target | Human pIC50 | Human IC50 (nM) | Dog pIC50 | Dog IC50 (nM) | Mouse pIC50 | Mouse IC50 (nM) |

| PI3Kγ | 9.1 | 0.79 | 8.5 | 3.0 | 8.0 | 9.5 |

| PI3Kδ | 9.2 | 0.69 | 8.5 | 3.4 | 8.6 | 2.7 |

| PI3Kα | 7.2 | 61 | 7.5 | 30 | 7.8 | 15 |

| PI3Kβ | 5.9 | 1400 | 6.5 | 320 | 6.4 | 400 |

Table 2: Cellular Inhibition Data for this compound

| Target | Cell Line | Human pIC50 | Human IC50 (nM) |

| PI3Kγ | U937 | 9.1 | 0.76 |

| PI3Kδ | JEKO-1 | 8.4 | 4.3 |

| PI3Kα | PDPK1 | <4.7 | >18400 |

| PI3Kβ | TOR7 | <4.5 | >30000 |

In Vivo Efficacy

This compound demonstrated significant anti-inflammatory effects in rodent models of asthma.

Table 3: In Vivo Efficacy of this compound in a Rat Ovalbumin Challenge Model

| Parameter | Dose (µg/kg, inhaled) | Inhibition |

| Phosphorylation of S6 Ribosomal Protein | 69 - 1180 | Dose-dependent |

| IL-5 and IL-13 Release | 69 - 1180 | Dose-dependent |

| IL-17 Release | 69 - 1180 | Dose-dependent |

| Eosinophil Influx into BALF | 69 - 1180 | Dose-dependent |

| Lymphocyte Influx into BALF | Not specified | Significant |

| Neutrophil Influx into BALF | Not specified | Significant |

Table 4: In Vivo Efficacy of this compound in a Rat Inhaled LPS Model

| Dose (mg/kg, inhaled) | Neutrophil Recruitment Inhibition |

| 0.3 | 83% |

| 0.1 | 51% |

| 0.02 | Mild/No Inhibition |

Studies using peripheral blood mononuclear cells (PBMCs) from asthmatic patients showed that dual inhibition of PI3Kγ and PI3Kδ with this compound resulted in a synergistic modulation of cytokine release compared to the inhibition of a single isoform. In tissues from severe asthmatics, this compound dose-dependently inhibited cytokine release from PBMCs and the expression of CD11b on eosinophils and neutrophils.

Experimental Protocols

Rat Ovalbumin Challenge Model of Allergic Asthma

This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics allergic asthma.

Caption: Workflow for the rat ovalbumin challenge model.

Methodology:

-

Sensitization: Brown-Norway rats are sensitized to ovalbumin (OVA) to induce an allergic phenotype.

-

Treatment: Prior to allergen challenge, rats are treated with this compound or a vehicle control via intratracheal administration.

-

Challenge: The animals are then challenged with an inhaled dose of OVA to induce an inflammatory response.

-

Assessment: At a specified time point after the challenge, various endpoints are measured. This includes performing a bronchoalveolar lavage (BAL) to quantify the influx of inflammatory cells such as eosinophils, neutrophils, and lymphocytes. The BAL fluid is also analyzed for the levels of key cytokines like IL-5, IL-13, and IL-17. Lung tissue can be collected to assess target engagement by measuring the phosphorylation of downstream signaling molecules like the S6 ribosomal protein.

Human Peripheral Blood Mononuclear Cell (PBMC) Assay

This in vitro assay is used to assess the effect of a compound on cytokine release from human immune cells.

Methodology:

-

Cell Isolation: PBMCs are isolated from the blood of asthmatic patients.

-

Stimulation: The isolated PBMCs are stimulated with agents such as anti-CD2, CD3, and CD28 antibodies to induce cytokine production.

-

Treatment: The stimulated cells are treated with varying concentrations of this compound.

-

Analysis: The supernatant is collected, and the levels of various cytokines are measured to determine the inhibitory effect of the compound.

Clinical Development

This compound has been evaluated in a Phase 1 clinical trial and was planned for a Phase 2a study.

Phase 1 Clinical Trial (NCT03436316)

A first-in-human, randomized, single-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of inhaled this compound in healthy volunteers.

-

Study Design: The trial consisted of three parts: a single ascending dose (SAD) component, an intravenous dose component to determine absolute bioavailability, and a multiple ascending dose (MAD) component.

-

Key Findings:

-

This compound demonstrated an acceptable safety profile, with no serious adverse events or clinically significant drug-associated safety concerns reported.

-

The pharmacokinetic profile showed prolonged lung retention and a terminal mean half-life of 18.0–32.0 hours, supporting once-daily dosing.

-

The absolute pulmonary bioavailability of inhaled this compound was high at 94.1%.

-

Phase 2a Clinical Trial (NCT04194899)

A Phase 2a, double-blind, randomized, parallel-group, placebo-controlled study was planned to evaluate the effect of this compound administered via nebulizer on allergen-induced inflammation in subjects with mild allergic asthma. The study intended to randomize approximately 36 subjects to receive either this compound (3mg delivered dose) or placebo once daily for 10 consecutive days. However, the development of this compound was reportedly withdrawn in favor of an oral PI3Kγ inhibitor.

Safety and Tolerability

In preclinical studies, this compound was generally well-tolerated at doses of 15-20 mg/kg/day for 2 to 4 weeks. Some rats exhibited gastrointestinal inflammation, and at higher, longer-term dosing, inflammation was observed in other tissues, which are considered effects associated with PI3K inhibition. Preclinical species also showed an accumulation of alveolar macrophages in the lungs, potentially related to the low solubility of the compound. In the Phase 1 clinical trial with healthy volunteers, this compound demonstrated an acceptable safety profile.

Conclusion

This compound is a potent and selective dual PI3Kγδ inhibitor that was rationally designed for inhaled delivery to treat asthma. It demonstrated a clear mechanism of action by inhibiting the PI3K/Akt pathway, leading to significant anti-inflammatory effects in preclinical models and in cells from asthmatic patients. The clinical development program showed an acceptable safety profile and a pharmacokinetic profile suitable for once-daily inhaled dosing. While the program was discontinued, the discovery and development of this compound provide a valuable case study in the targeted, inhaled delivery of kinase inhibitors for respiratory diseases.

References

AZD8154: A Technical Guide to its Selectivity for PI3K Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of AZD8154, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms. The information is compiled for researchers, scientists, and professionals in drug development to facilitate further investigation and application of this compound.

Quantitative Selectivity Data

The inhibitory activity of this compound against the four Class I PI3K isoforms (α, β, γ, and δ) has been characterized through both biochemical and cellular assays across multiple species. The data, presented in terms of pIC50 and IC50 values, demonstrates a strong selectivity for the γ and δ isoforms.

Biochemical Assay Data

Biochemical assays were performed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.

Table 1: this compound PI3K Isoform Selectivity in Biochemical Assays

| Species | Parameter | PI3Kγ | PI3Kδ | PI3Kα | PI3Kβ |

| Human | pIC50 | 9.1 | 9.2 | 7.2 | 5.9 |

| IC50 (nM) | 0.79 | 0.69 | 61 | 1400 | |

| Dog | pIC50 | 8.5 | 8.5 | 7.5 | 6.5 |

| IC50 (nM) | 3.0 | 3.4 | 30 | 301 | |

| Mouse | pIC50 | 8.0 | 8.6 | 7.8 | 5.6 |

| IC50 (nM) | 9.5 | 2.7 | 15 | 2600 |

Data sourced from AstraZeneca's Open Innovation platform.[1]

Cellular Assay Data

Cellular assays provide insight into the compound's activity in a more physiologically relevant context, measuring the inhibition of PI3K signaling within specific cell lines.

Table 2: this compound In Vitro Inhibition of PI3K Isoforms in Cellular Assays

| Target Isoform | Cell Line | pIC50 | IC50 (nM) |

| PI3Kγ | RAW 264 | 9.1 | 0.76 |

| PI3Kδ | JEKO-1 | 8.4 | 4.3 |

| PI3Kα | PDPK1 | <4.7 | >18400 |

| PI3Kβ | TOR7 | <4.5 | >30000 |

Data sourced from AstraZeneca's Open Innovation platform.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K signaling pathway and a general workflow for determining kinase inhibitor selectivity.

References

AZD8154: A Technical Guide on its Effects on Leukocyte Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms, which are predominantly expressed in leukocytes. This technical guide provides an in-depth overview of the effects of this compound on leukocyte function, presenting key preclinical data, detailed experimental methodologies, and relevant signaling pathways. The information is intended to support further research and development of PI3K inhibitors for inflammatory and immunological disorders.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the ATP-binding site of PI3Kγ and PI3Kδ, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the activation of downstream signaling proteins such as Akt and ribosomal protein S6, which are crucial for various cellular functions in leukocytes, including proliferation, survival, migration, and inflammatory responses.[1][2]

Quantitative Data on Leukocyte Function

The following tables summarize the key quantitative data on the inhibitory effects of this compound.

Table 1: In Vitro PI3K Enzyme and Cellular Inhibition[1]

| Target | Species/Cell Line | Assay Type | pIC50 | IC50 (nM) |

| PI3Kγ | Human | Enzyme | 9.1 | 0.79 |

| Dog | Enzyme | 8.5 | 3.0 | |

| Mouse | Enzyme | 8.0 | 9.5 | |

| RAW 264.7 (macrophage-like) | Cellular | 9.1 | 0.76 | |

| PI3Kδ | Human | Enzyme | 9.2 | 0.69 |

| Dog | Enzyme | 8.5 | 3.4 | |

| Mouse | Enzyme | 8.6 | 2.7 | |

| JEKO-1 (B-cell lymphoma) | Cellular | 8.4 | 4.3 | |

| PI3Kα | Human | Enzyme | 7.2 | 61 |

| Dog | Enzyme | 7.5 | 30 | |

| Mouse | Enzyme | 7.8 | 15 | |

| PDPK1 | Cellular | <4.7 | >18400 | |

| PI3Kβ | Human | Enzyme | 5.9 | 1400 |

| Dog | Enzyme | 6.5 | 301 | |

| Mouse | Enzyme | 5.6 | 2600 | |

| TOR7 | Cellular | <4.5 | >30000 |

Table 2: In Vivo and Ex Vivo Effects on Leukocyte Function[1]

| Leukocyte Function | Model System | Key Findings |

| Neutrophil Recruitment | Rat Inhaled LPS Model | - 83% inhibition at 0.3 mg/kg - 51% inhibition at 0.1 mg/kg |

| Eosinophil Influx | Rat Ovalbumin Challenge Model | Dose-dependent inhibition at 69 to 1180 µg/kg |

| Cytokine Release (IL-13, IL-17) | Rat Ovalbumin Challenge Model | Dose-dependent inhibition at 69 to 1180 µg/kg |

| Cytokine Release | Human PBMCs (from severe asthmatics) stimulated with anti-CD2/3/28 | Dose-dependent inhibition |

| CD11b Expression (Eosinophils) | Human Eosinophils (from severe asthmatics) stimulated with eotaxin-3 | Dose-dependent inhibition |

| CD11b Expression (Neutrophils) | Human Neutrophils (from severe asthmatics) stimulated with IL-8 | Dose-dependent inhibition |

Signaling Pathways and Experimental Workflows

Signaling Pathway

The primary signaling cascade affected by this compound is the PI3K/Akt pathway. By inhibiting PI3Kγ and PI3Kδ, this compound prevents the formation of PIP3, leading to reduced activation of downstream effectors.

Caption: PI3K Signaling Pathway Inhibition by this compound.

Experimental Workflow

A generalized workflow for assessing the in vivo effects of this compound in a rodent model of allergic asthma is depicted below.

Caption: In Vivo Allergic Asthma Model Workflow.

Experimental Protocols

Detailed experimental protocols for the key studies cited are outlined below. These are based on standard immunological and pharmacological assays.

In Vitro PI3K Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms.

-

Methodology:

-

Recombinant human, dog, or mouse PI3K isoforms (α, β, γ, δ) are used.

-

The kinase reaction is initiated by adding ATP and the substrate, PIP2, to a reaction buffer containing the respective PI3K isoform and varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a suitable detection method (e.g., luminescence-based assay).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular PI3K Inhibition Assays

-

Objective: To assess the potency of this compound in a cellular context.

-

Methodology (Example: RAW 264.7 for PI3Kγ):

-

RAW 264.7 cells are seeded in 96-well plates and incubated overnight.

-

Cells are pre-incubated with a range of this compound concentrations for 1 hour.

-

Cells are stimulated with a PI3Kγ-activating agonist (e.g., a chemokine) for a short period.

-

The reaction is stopped, and cells are lysed.

-

The level of phosphorylated Akt (a downstream marker of PI3K activation) is quantified using an immunoassay (e.g., ELISA or Western blot).

-

pIC50 values are determined from the concentration-response curves.

-

Rat Inhaled LPS Model of Neutrophil Recruitment[1]

-

Objective: To evaluate the effect of this compound on lipopolysaccharide-induced neutrophil influx into the lungs.

-

Methodology:

-

Male Sprague-Dawley rats are administered this compound or vehicle via inhalation.

-

After a specified pre-treatment time, rats are challenged with an aerosolized solution of LPS.

-

Several hours post-challenge, animals are euthanized, and a bronchoalveolar lavage (BAL) is performed by instilling and retrieving saline from the lungs.

-

The total number of cells in the BAL fluid is determined, and differential cell counts are performed to quantify the number of neutrophils.

-

The percentage inhibition of neutrophil recruitment is calculated by comparing the this compound-treated group to the vehicle-treated group.

-

Rat Ovalbumin Challenge Model of Allergic Asthma

-

Objective: To assess the efficacy of this compound in a model of allergic airway inflammation.

-

Methodology:

-

Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA) and an adjuvant.

-

After the sensitization period, rats are treated with inhaled this compound or vehicle.

-

Following treatment, rats are challenged with aerosolized OVA.

-

24 hours after the challenge, a BAL is performed.

-

BAL fluid is analyzed for differential leukocyte counts (specifically eosinophils) and cytokine levels (IL-13, IL-17) using multiplex immunoassays.

-

Lung tissue may also be collected for analysis of phosphorylated S6 ribosomal protein by Western blot or immunohistochemistry.

-

Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay

-

Objective: To determine the effect of this compound on cytokine production from human immune cells.

-

Methodology:

-

PBMCs are isolated from the whole blood of severe asthmatic patients by density gradient centrifugation.

-

Cells are pre-incubated with various concentrations of this compound.

-

PBMCs are then stimulated with anti-CD2, anti-CD3, and anti-CD28 antibodies to induce T-cell activation and cytokine production.

-

After 24-48 hours of incubation, the cell culture supernatant is collected.

-

The concentrations of various cytokines are measured using a multiplex immunoassay.

-

Human Eosinophil and Neutrophil CD11b Expression Assay

-

Objective: To measure the effect of this compound on the expression of an activation marker on granulocytes.

-

Methodology:

-

Eosinophils and neutrophils are isolated from the blood of severe asthmatic patients.

-

The isolated cells are pre-treated with different concentrations of this compound.

-

Eosinophils are stimulated with eotaxin-3, and neutrophils are stimulated with IL-8.

-

The expression of the cell surface marker CD11b is measured by flow cytometry using a fluorescently labeled anti-CD11b antibody.

-

The dose-dependent inhibition of CD11b upregulation is determined.

-

Discussion and Future Directions

The available data strongly indicate that this compound is a potent and selective dual inhibitor of PI3Kγ and PI3Kδ, with significant anti-inflammatory effects on key leukocyte populations, including neutrophils, eosinophils, and lymphocytes (as part of the PBMC population). Its ability to suppress leukocyte recruitment, activation, and cytokine release in preclinical models of respiratory inflammation highlights its therapeutic potential.

Further research is warranted to fully elucidate the effects of this compound on other fundamental leukocyte functions. Specific areas for future investigation include:

-

Phagocytosis: Quantitative assessment of the impact of this compound on the phagocytic capacity of macrophages and neutrophils.

-

Degranulation: Measurement of the release of specific granular contents, such as neutrophil elastase or eosinophil cationic protein.

-

Lymphocyte Proliferation and Differentiation: Detailed analysis of the effects of this compound on T- and B-cell proliferation and differentiation into specific effector subtypes.

A comprehensive understanding of these additional functions will provide a more complete picture of the immunomodulatory profile of this compound and inform its continued development and potential clinical applications.

References

The Role of PI3K Gamma/Delta in Respiratory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the roles of phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms in the pathophysiology of various respiratory diseases. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, experimental methodologies for their study, and a summary of quantitative data from preclinical and clinical investigations of PI3Kγ/δ inhibitors.

Introduction to PI3K Gamma and Delta in Respiratory Pathophysiology

Phosphoinositide 3-kinases are a family of lipid kinases that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kγ and PI3Kδ is more restricted, primarily to leukocytes and immune cells.[1][2] This restricted expression profile makes them attractive therapeutic targets for inflammatory and autoimmune diseases, including a range of respiratory conditions where inflammation is a key driver of pathology.

PI3K Delta (PI3Kδ) is predominantly expressed in B cells, T cells, mast cells, neutrophils, and macrophages.[1][3][4] It plays a crucial role in the activation, differentiation, and function of these immune cells. Aberrant PI3Kδ signaling has been implicated in allergic asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory airway diseases.

PI3K Gamma (PI3Kγ) is primarily activated by G-protein coupled receptors (GPCRs) in response to chemokines and other inflammatory mediators. It is highly expressed in neutrophils and macrophages and is a key regulator of their migration to sites of inflammation. PI3Kγ signaling is involved in the pathogenesis of acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and pulmonary fibrosis.

Signaling Pathways of PI3K Gamma and Delta

The signaling cascades initiated by PI3Kγ and PI3Kδ are critical for their function in immune cells. Understanding these pathways is fundamental for the development of targeted therapies.

PI3K Gamma (PI3Kγ) Signaling Pathway

PI3Kγ is a central mediator of inflammatory cell recruitment. Its activation by GPCRs leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.

PI3K Delta (PI3Kδ) Signaling Pathway

PI3Kδ is crucial for the function of adaptive immune cells, particularly B cells, and also plays a significant role in innate immune cells like mast cells. It is typically activated downstream of receptor tyrosine kinases (RTKs) and the B-cell receptor (BCR).

Quantitative Data on PI3Kγ/δ Inhibition in Respiratory Diseases

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of PI3Kγ and PI3Kδ inhibitors in various respiratory disease models.

Preclinical Efficacy of PI3Kγ/δ Inhibitors

| Inhibitor (Target) | Animal Model | Disease | Key Findings | Reference |

| AZD8154 (PI3Kγ/δ) | Rat | Allergic Asthma | Dose-dependent inhibition of BALF neutrophil recruitment (83% inhibition at 0.3 mg/kg). | |

| Nemiralisib (GSK2269557) (PI3Kδ) | Mouse | COPD (Cigarette Smoke) | In combination with steroids, showed a synergistic effect in a mouse smoke model. | |

| PI3Kγ Knockout | Mouse | Bleomycin-induced Pulmonary Fibrosis | Increased survival and weight recovery, and reduced fibrosis compared to wild-type mice. | |

| AS605240 (PI3Kγ) | Mouse | Bleomycin-induced Pulmonary Fibrosis | Decreased production of collagen by murine lung-derived fibroblasts in vitro. | |

| Duvelisib (PI3Kγ/δ) | Mouse | Sepsis/ALI | Murine models of acute lung inflammation and sepsis have demonstrated improved markers of inflammation and survival. |

Clinical Trial Data for PI3Kδ Inhibitors

| Inhibitor (Target) | Clinical Trial Phase | Disease | Key Findings | Reference |

| Nemiralisib (GSK2269557) (PI3Kδ) | Phase II | COPD (Acute Exacerbation) | No significant difference in change from baseline FEV1 at week 12 compared to placebo. | |

| Nemiralisib (GSK2269557) (PI3Kδ) | Phase II | COPD (Acute Exacerbation) | Placebo-corrected improvement in FEV1 of 136 mL in a different study. | |

| Eganelisib (IPI-549) (PI3Kγ) | Phase I/Ib | Advanced Solid Tumors | Showed anti-tumor activity in combination with PD-1/PD-L1 inhibitors. |

In Vitro Inhibitory Activity of PI3K Inhibitors

| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |

| PI3KD-IN-015 | 60 | 100 | 125 | 5 | |

| CAL-101 (Idelalisib) | 1089 | 664 | 25 | 7 | |

| GDC-0941 | 22 | 137 | 40 | 12 | |

| This compound | 61 | 1400 | 0.79 | 0.69 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of PI3Kγ/δ in respiratory diseases.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This model is widely used to study the pathophysiology of allergic asthma.

Protocol:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide on days 0, 7, and 14.

-

Challenge: From day 19 to 22, mice are challenged daily for 30 minutes with an aerosol of 1% OVA in saline.

-

Analysis (24 hours after the last challenge):

-

Airway Hyperresponsiveness (AHR): AHR to methacholine is measured using invasive or non-invasive plethysmography.

-

Bronchoalveolar Lavage (BAL): Lungs are lavaged with phosphate-buffered saline (PBS). The BAL fluid (BALF) is collected to determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine levels (e.g., IL-4, IL-5, IL-13).

-

Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

-

Serum Analysis: Blood is collected to measure total and OVA-specific IgE levels.

-

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to study acute lung inflammation and ARDS.

Protocol:

-

Induction: C57BL/6 mice are anesthetized, and a single dose of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) in sterile saline is administered via intratracheal instillation.

-

Analysis (typically 24-72 hours post-LPS):

-

BALF Analysis: BAL is performed to measure total protein concentration (an indicator of vascular permeability), total and differential cell counts (predominantly neutrophils), and levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Lung Histology: Lungs are processed for H&E staining to assess inflammatory cell infiltration, alveolar wall thickening, and edema.

-

Lung Wet/Dry Ratio: This is a measure of pulmonary edema. Lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight).

-

Myeloperoxidase (MPO) Assay: Lung tissue homogenates are assayed for MPO activity, a marker of neutrophil infiltration.

-

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is a standard for studying the pathogenesis of pulmonary fibrosis and for testing anti-fibrotic therapies.

Protocol:

-

Induction: A single dose of bleomycin (typically 1-5 U/kg) is administered to mice (e.g., C57BL/6 strain) via intratracheal instillation.

-

Analysis (typically 14-28 days post-bleomycin):

-

Histology: Lungs are fixed and stained with Masson's trichrome to visualize collagen deposition (which stains blue).

-

Fibrosis Scoring: The severity of fibrosis is semi-quantitatively assessed using the Ashcroft scoring system on histological sections.

-

Hydroxyproline Assay: Total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen, in lung homogenates.

-

Gene Expression: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes such as Tgfb1, Col1a1, and Acta2 (α-SMA) by qRT-PCR.

-

Conclusion and Future Directions

PI3Kγ and PI3Kδ have emerged as critical players in the inflammatory and fibrotic processes that underlie a wide range of respiratory diseases. Their restricted expression in immune cells makes them highly attractive targets for therapeutic intervention. Preclinical studies using selective inhibitors and genetically modified mice have provided strong evidence for their roles in asthma, COPD, ALI/ARDS, and pulmonary fibrosis.

While early clinical trials with PI3Kδ inhibitors in respiratory diseases have yielded mixed results, the field continues to evolve. The development of inhaled inhibitors aims to maximize local efficacy in the lungs while minimizing systemic side effects. Dual PI3Kγ/δ inhibitors are also being explored to target multiple facets of the inflammatory response.

Future research should focus on:

-

Patient Stratification: Identifying biomarkers to select patients who are most likely to respond to PI3Kγ/δ inhibition.

-

Combination Therapies: Exploring the synergistic effects of PI3K inhibitors with existing therapies, such as corticosteroids.

-

Understanding Resistance Mechanisms: Investigating the reasons for the lack of efficacy in some clinical trials and developing strategies to overcome them.

-

Long-term Safety: Further evaluating the long-term safety profile of these inhibitors, particularly concerning the risk of infections.

The continued investigation into the intricate roles of PI3Kγ and PI3Kδ in respiratory diseases holds significant promise for the development of novel and more effective treatments for these debilitating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K Signaling in B Cell and T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]

- 4. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

AZD8154 In Vitro Target Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro target engagement of AZD8154, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms γ and δ. The following sections detail its inhibitory activity, the experimental protocols used for its characterization, and its mechanism of action within relevant signaling pathways.

Quantitative Analysis of PI3K Inhibition

This compound demonstrates high potency and selectivity for PI3Kγ and PI3Kδ isoforms across multiple species. The following tables summarize the key quantitative data from various in vitro enzyme and cellular assays.

Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms by this compound [1][2]

| Target Isoform | Species | pIC50 | IC50 (nM) |

| PI3Kγ | Human | 9.1 | 0.79 |

| Dog | 8.5 | 3.0 | |

| Mouse | 8.0 | 9.5 | |

| PI3Kδ | Human | 9.2 | 0.69 |

| Dog | 8.5 | 3.4 | |

| Mouse | 8.6 | 2.7 | |

| PI3Kα | Human | 7.2 | 61 |

| Dog | 7.5 | 30 | |

| Mouse | 7.8 | 15 | |

| PI3Kβ | Human | 5.9 | 1400 |

| Dog | 6.5 | 301 | |

| Mouse | 5.6 | 2600 |

Table 2: In Vitro Cellular Inhibition of PI3K Isoforms by this compound [1][2]

| Target Isoform | Cell Line | pIC50 | IC50 (nM) |

| PI3Kγ | RAW 264.7 | 9.1 | 0.76 |

| PI3Kδ | JEKO-1 | 8.4 | 4.3 |

| PI3Kα | PDPK1 | <4.7 | >18400 |

| PI3Kβ | TOR7 | <4.5 | >30000 |

Key In Vitro Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's in vitro target engagement.

PI3Kγ and PI3Kδ Cellular Inhibition Assays in Rat Cells[3]

This assay determines the inhibitory activity of this compound on PI3Kγ and PI3Kδ in a cellular context.

-

PI3Kγ Inhibition Assay:

-

Isolate neutrophils from rat blood.

-

Pre-treat the neutrophils with varying concentrations of this compound.

-

Stimulate the cells with CXCL1/CINC-1 to specifically activate the PI3Kγ isoform.

-

Measure the downstream signaling, typically the phosphorylation of Akt (pAkt), to determine the extent of PI3Kγ inhibition.

-

Include selective PI3Kγ (e.g., AZD3458) and PI3Kδ (e.g., GSK2269557) inhibitors as reference controls.

-

-

PI3Kδ Inhibition Assay:

-

Isolate splenic B cells from rats.

-

Pre-treat the B cells with varying concentrations of this compound.

-

Stimulate the cells with anti-IgM to activate the PI3Kδ isoform.

-

Measure the downstream signaling (e.g., pAkt) to quantify PI3Kδ inhibition.

-

Use selective PI3Kγ and PI3Kδ inhibitors as reference controls for comparison.

-

Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the effect of this compound on the release of inflammatory cytokines from human immune cells.

-

Isolate PBMCs from blood samples of asthmatic patients.

-

Pre-treat the PBMCs with a dose range of this compound.

-

Stimulate the cells with a cocktail of anti-CD2, anti-CD3, and anti-CD28 antibodies to induce T-cell activation and cytokine production.

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Quantify the concentration of released cytokines (e.g., IL-5, IL-13, IL-17) using a multiplex immunoassay (e.g., Luminex) or ELISA.

Inhibition of Phosphorylation of S6 Ribosomal Protein

This assay assesses the impact of this compound on a downstream effector of the PI3K/Akt/mTOR signaling pathway.

-

Utilize a relevant cell line or primary cells (e.g., human PBMCs).

-

Pre-incubate the cells with different concentrations of this compound.

-

Stimulate the cells with an appropriate agonist to activate the PI3K pathway (e.g., growth factors, antigens).

-

Lyse the cells and collect the protein extracts.

-

Measure the levels of phosphorylated S6 ribosomal protein (pS6) and total S6 protein using a quantitative immunoassay such as Western blotting or an ELISA-based method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its in vitro and in vivo characterization.

References

Methodological & Application

AZD8154 In Vitro Assay Protocols: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms.[1][2][3] These isoforms are predominantly expressed in leukocytes, making them attractive therapeutic targets for a range of inflammatory and autoimmune diseases, as well as hematologic malignancies.[4][5] this compound has been investigated for its potential as an inhaled treatment for asthma. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, along with its mechanism of action and representative data.

Mechanism of Action

Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating second messengers like phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits downstream signaling proteins, most notably Akt (Protein Kinase B), to the cell membrane, leading to their activation. The PI3K/Akt signaling pathway is crucial for regulating diverse cellular processes, including cell growth, proliferation, survival, and migration.

This compound exerts its therapeutic effects by specifically inhibiting the PI3Kγ and PI3Kδ isoforms, thereby blocking the downstream signaling cascade in immune cells. This inhibition leads to a reduction in inflammatory responses.

Figure 1: Simplified PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Biochemical Inhibition of PI3K Isoforms by this compound

| Isoform | Species | pIC50 | IC50 (nM) |

| PI3Kγ | Human | 9.1 | 0.79 |

| Dog | 8.5 | 3.0 | |

| Mouse | 8.0 | 9.5 | |

| PI3Kδ | Human | 9.2 | 0.69 |

| Dog | 8.5 | 3.4 | |

| Mouse | 8.6 | 2.7 | |

| PI3Kα | Human | 7.2 | 61 |

| Dog | 7.5 | 30 | |

| Mouse | 7.8 | 15 | |

| PI3Kβ | Human | 5.9 | 1400 |

| Dog | 6.5 | 301 | |

| Mouse | 5.6 | 2600 |

Data sourced from AstraZeneca Open Innovation.

Table 2: Cellular Inhibition of PI3K Isoforms by this compound

| Target Isoform | Cell Line | pIC50 | IC50 (nM) |

| PI3Kγ | RAW 264.7 | 9.1 | 0.76 |

| PI3Kδ | JEKO-1 | 8.4 | 4.3 |

| PI3Kα | PDPK1 | <4.7 | >18400 |

| PI3Kβ | TOR7 | <4.5 | >30000 |

Data sourced from AstraZeneca Open Innovation.

Experimental Protocols

Biochemical PI3K Inhibition Assay (Generic Protocol)

This protocol describes a method to determine the in vitro potency of this compound against purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Adapta™ Universal Kinase Assay.

Figure 2: Workflow for a biochemical PI3K inhibition assay.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

Kinase reaction buffer

-

This compound

-

Assay plates (e.g., 384-well)

-

TR-FRET detection reagents

-

Plate reader with TR-FRET capability

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the PI3K enzyme and lipid substrate to the wells of the assay plate.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the TR-FRET detection reagents.

-

Incubate to allow for signal development.

-

Read the plate on a suitable plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cellular p-Akt Inhibition Assay (Western Blot)

This assay measures the ability of this compound to inhibit PI3K signaling in a cellular context by quantifying the phosphorylation of Akt.

Materials:

-

Cell line of interest (e.g., RAW 264.7 for PI3Kγ, JEKO-1 for PI3Kδ)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., growth factor, antibody)

-

Lysis buffer

-

Primary antibodies (anti-p-Akt, anti-total-Akt)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Seed cells in a multi-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells to activate the PI3K pathway.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with anti-p-Akt antibody, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an anti-total-Akt antibody as a loading control.

-

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

-

Calculate the IC50 value by plotting the percent inhibition of Akt phosphorylation against the this compound concentration.

PBMC Cytokine Release Assay

This assay assesses the effect of this compound on the release of cytokines from human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD2, CD3, and CD28 antibodies.

Materials:

-

Human PBMCs

-

RPMI-1640 medium with 10% FBS

-

Anti-CD2/CD3/CD28 antibodies or beads

-

This compound

-

ELISA or multiplex immunoassay kit for cytokines of interest (e.g., IL-13, IL-17)

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Resuspend PBMCs in culture medium.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with anti-CD2/CD3/CD28 antibodies/beads.

-

Incubate for 24-48 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines in the supernatant using an appropriate immunoassay.

-

Determine the effect of this compound on cytokine release relative to the vehicle control.

Eosinophil/Neutrophil Cell Surface Marker Expression Assay (Flow Cytometry)

This protocol is for evaluating the effect of this compound on the expression of activation markers, such as CD11b, on the surface of eosinophils or neutrophils.

Figure 3: Workflow for a flow cytometry-based cell surface marker expression assay.

Materials:

-

Isolated human eosinophils or neutrophils

-

Appropriate cell culture medium

-

This compound

-

Stimulant (e.g., eotaxin-3 for eosinophils, IL-8 for neutrophils)

-

Fluorescently labeled antibodies (e.g., anti-CD11b)

-

Flow cytometer

Procedure:

-

Isolate eosinophils or neutrophils from human peripheral blood.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with the appropriate agonist.

-

Incubate for a specified time to allow for cell activation.

-

Stain the cells with a fluorescently labeled antibody against the marker of interest (e.g., CD11b).

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the mean fluorescence intensity (MFI) of the marker in the presence and absence of this compound.

Conclusion

The protocols outlined in this application note provide a framework for the comprehensive in vitro characterization of this compound. These assays are essential for understanding its potency, selectivity, and mechanism of action as a dual PI3Kγ/δ inhibitor. The data generated from these experiments are critical for guiding further drug development efforts for inflammatory and respiratory diseases.

References

Application Notes and Protocols for AZD8154 Cell-Based Assays in Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms, which are predominantly expressed in leukocytes.[1][2][3] These isoforms play a crucial role in regulating immune cell signaling, making this compound a valuable tool for investigating the PI3K pathway in lymphocytes and a potential therapeutic agent for immune-mediated diseases.[4][5] These application notes provide detailed protocols for utilizing this compound in key cell-based assays with human peripheral blood mononuclear cells (PBMCs), which are rich in lymphocytes. The provided methodologies cover the assessment of this compound's impact on lymphocyte proliferation, cytokine release, and intracellular signaling.

Mechanism of Action

This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. In lymphocytes, activation of cell surface receptors, such as the T cell receptor (TCR) and co-stimulatory molecules like CD28, leads to the recruitment and activation of PI3Kγ and PI3Kδ. These kinases phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of cellular processes such as proliferation, survival, and cytokine production. By inhibiting PI3Kγ and PI3Kδ, this compound effectively blocks the generation of PIP3 and subsequent downstream signaling events.

Quantitative Data Summary

The inhibitory activity of this compound against various PI3K isoforms has been characterized in both biochemical and cell-based assays. The following tables summarize the available quantitative data for easy comparison.

Table 1: In Vitro Inhibition of PI3K Isoforms by this compound

| PI3K Isoform | Species | pIC50 | IC50 (nM) |

| PI3Kγ | Human | 9.1 | 0.79 |

| Dog | 8.5 | 3.0 | |

| Mouse | 8.0 | 9.5 | |

| PI3Kδ | Human | 9.2 | 0.69 |

| Dog | 8.5 | 3.4 | |

| Mouse | 8.6 | 2.7 | |

| PI3Kα | Human | 7.2 | 61 |

| Dog | 7.5 | 30 | |

| Mouse | 7.8 | 15 | |

| PI3Kβ | Human | 5.9 | 1400 |

| Dog | 6.5 | 301 | |

| Mouse | 5.6 | 2600 |

Table 2: Cell-Based Inhibition of PI3K Isoforms by this compound

| PI3K Isoform | Cell Line | pIC50 | IC50 (nM) |

| PI3Kγ | RAW 264.7 | 9.1 | 0.76 |

| PI3Kδ | JEKO-1 | 8.4 | 4.3 |

| PI3Kα | PDPK1 | <4.7 | >18400 |

| PI3Kβ | TOR7 | <4.5 | >30000 |

Signaling Pathway Diagram

Caption: PI3Kγ/δ signaling pathway in lymphocytes and the inhibitory action of this compound.

Experimental Protocols

Lymphocyte Proliferation Assay